5-Chloro-2-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol (CAS 835602-06-7, C18H10Cl4O3, MW 416.08) is a polychlorinated phenolic ether. Structurally, it can be viewed as a dimeric analog of the broad-spectrum antimicrobial triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol), incorporating an additional chlorophenoxy bridge.
Molecular FormulaC18H10Cl4O3
Molecular Weight416.1 g/mol
CAS No.835602-06-7
Cat. No.B12542858
⚠ Attention: For research use only. Not for human or veterinary use.
5-Chloro-2-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol (CAS 835602-06-7) – Procurement-Relevant Structural and Regulatory Profile
5-Chloro-2-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol (CAS 835602-06-7, C18H10Cl4O3, MW 416.08) is a polychlorinated phenolic ether. Structurally, it can be viewed as a dimeric analog of the broad-spectrum antimicrobial triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol), incorporating an additional chlorophenoxy bridge. Basic physicochemical properties have been cataloged in spectral databases, including FTIR and GC-MS signatures [1]. However, commercial availability is restricted: chemical supply registries explicitly state that sale of this product is prohibited under applicable patent laws, indicating it is likely a protected intermediate or impurity reference standard rather than a commodity chemical . Prospective procurers must therefore verify patent clearance and intended use compliance before sourcing.
[1] SpectraBase Compound ID Fcr9ApSbTvb. 2-(4-(2,4-Dichlorophenoxy)-2-chlorophenoxy)-3-chlorophenol. John Wiley & Sons, Inc. SpectraBase Spectral Database. View Source
Why In-Class Substitution of 5-Chloro-2-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol Is Scientifically Unjustified
The extended diphenyl ether architecture of this compound fundamentally alters its physicochemical, toxicological, and environmental fate profile relative to simpler monophenoxy analogs such as triclosan (CAS 3380-34-5). Unlike triclosan, which is a well-characterized FabI enzyme inhibitor, the dimeric structure introduces an additional aromatic ring and a second phenolic -OH, both of which can dramatically shift log P, hydrogen-bonding capacity, metabolic stability, and potential for forming reactive intermediates [1]. Published photodegradation studies on triclosan have identified dimeric species as products formed under UV irradiation, demonstrating that this compound class can arise via distinct environmental pathways and may exhibit divergent persistence and bioaccumulation behavior [2]. Without compound-specific comparative data, substituting a triclosan-based standard, a simpler chlorinated phenol, or any other in-class analog in an analytical method, toxicology study, or synthetic route risks invalidating results due to mismatched retention times, unanticipated reactivity, or incorrect potency assignments.
[1] SpectraBase Compound ID Fcr9ApSbTvb. 2-(4-(2,4-Dichlorophenoxy)-2-chlorophenoxy)-3-chlorophenol. John Wiley & Sons, Inc. SpectraBase Spectral Database. View Source
[2] Linking Triclosan's Structural Features to Its Environmental Fate and Photoproducts. Semantic Scholar, 2020. Discusses formation of lower chlorinated derivatives and dimeric species during photodegradation. View Source
Quantitative Differentiation Evidence for 5-Chloro-2-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol – Status and Gaps
Application Scenarios for 5-Chloro-2-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol Based on Available Structural and Regulatory Evidence
Triclosan Impurity or Degradation Product Reference Standard
Given its structural relationship to triclosan and the known formation of dimeric species during triclosan photodegradation [1], this compound is most plausibly deployed as a certified reference standard for impurity profiling or environmental fate studies. Laboratories developing LC-MS/MS or GC-MS methods for triclosan-related compounds can use the available FTIR and mass spectral data [2] to confirm identity, but must independently establish purity, response factors, and chromatographic separation from triclosan and other chlorinated byproducts.
Patent-Protected Synthetic Intermediate
The explicit patent restriction noted by chemical suppliers indicates that this compound serves as a key intermediate in a proprietary synthetic route, likely toward a pharmaceutical or agrochemical active ingredient. Organizations holding the relevant patent license can procure this compound for use in the exact synthetic step described in the patent. Unlicensed procurement or use in alternative syntheses carries legal risk.
Physicochemical Property Baseline for Environmental Modeling
The molecular formula C18H10Cl4O3 and exact mass (413.9384 Da) from the Wiley Registry [2] provide a starting point for predicting log Kow, water solubility, and bioaccumulation potential via QSAR models. However, experimental log P, vapor pressure, and degradation half-life data are absent; any modeling must be treated as provisional until confirmatory measurements are obtained.
[1] Linking Triclosan's Structural Features to Its Environmental Fate and Photoproducts. Semantic Scholar, 2020. Discusses formation of dimeric photoproducts. View Source
[2] SpectraBase Compound ID Fcr9ApSbTvb. 2-(4-(2,4-Dichlorophenoxy)-2-chlorophenoxy)-3-chlorophenol. John Wiley & Sons, Inc. SpectraBase Spectral Database. Includes FTIR and GC-MS data. View Source
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